molecular formula C17H20F6N2O3 B194605 R-(-)-Flecainide CAS No. 99495-90-6

R-(-)-Flecainide

Katalognummer: B194605
CAS-Nummer: 99495-90-6
Molekulargewicht: 414.34 g/mol
InChI-Schlüssel: DJBNUMBKLMJRSA-LLVKDONJSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

R-(–)-Flecainide is the (R) enantiomer of the antiarrhythmic agent flecainide. R-(–)-Flecainide prevents chloroform-induced ventricular fibrillation in mice (ED50 = 14.5 mg/kg). It also prevents ouabain-induced ectopic ventricular tachycardia in anesthetized dogs.
A stereoisomer of Flecainide. Flecainide is a class 1C antiarrhythmic drug especially used for the management of supraventricular arrhythmia.

Biologische Aktivität

R-(-)-Flecainide is a Class IC antiarrhythmic agent widely used for managing various cardiac arrhythmias, particularly atrial fibrillation and ventricular tachycardia. Its biological activity is characterized by its effects on sodium channels and calcium handling in cardiac myocytes, which are crucial for maintaining normal heart rhythm. This article explores the biological activity of this compound, including its pharmacodynamics, mechanisms of action, clinical implications, and case studies.

Sodium Channel Blockade:
this compound primarily exerts its antiarrhythmic effects through the blockade of voltage-gated sodium channels (Nav1.5) in cardiac tissues. This blockade reduces the maximum upstroke velocity of the action potential (phase 0 depolarization), leading to a prolonged refractory period in atrial and ventricular tissues. The drug shows a high affinity for open-state sodium channels, resulting in slow dissociation kinetics, which contributes to its effectiveness in controlling tachyarrhythmias .

Calcium Handling:
Recent studies have highlighted flecainide's role in modulating calcium (Ca²⁺) dynamics within cardiac myocytes. Specifically, it has been shown to inhibit ryanodine receptors (RyR2), which are critical for Ca²⁺ release from the sarcoplasmic reticulum (SR). This inhibition reduces spontaneous Ca²⁺ release and may prevent afterdepolarizations that can trigger arrhythmias . In permeabilized adult rat ventricular myocytes (ARVM), flecainide was found to decrease Ca²⁺ wave frequency without significantly altering SR Ca²⁺ uptake .

Clinical Efficacy and Safety Profile

The therapeutic range for this compound is typically between 0.2 to 1.0 mg/mL, with higher concentrations associated with increased risk of toxicity, including bradycardia and conduction abnormalities . Case studies illustrate the drug's narrow therapeutic index; for instance, a patient who overdosed on flecainide experienced severe bradycardia and required advanced interventions such as intravenous lipid emulsion therapy .

Table 1: Clinical Trials on Flecainide Efficacy

StudyPatientsAF DurationFormulationReversion Rate
Capucci et al22≤ 7 dOral (300 mg)91% at 8 h
Donovan et al51≤ 3 dIV (2 mg/kg)57% at 1 h
Boriani et al69< 8 dOral (300 mg)75% at 8 h
Martínez-Marcos et al50≤ 2 dIV (2 mg/kg)58% at 1 h

Case Studies

Case Study 1: Flecainide Toxicity Management
A notable case involved a 50-year-old male who ingested a lethal dose of flecainide (1125 mg) during a suicide attempt. Initial ECG showed wide QRS complexes and bradycardia. Treatment included sodium bicarbonate and lipid emulsion therapy, resulting in successful conversion to normal sinus rhythm after several interventions .

Case Study 2: Accidental Overdose
Another case highlighted an accidental overdose where a patient on flecainide presented with widened QRS complexes and required immediate treatment with sodium bicarbonate and supportive care. The patient’s serum flecainide level was significantly elevated, confirming toxicity .

Research Findings

Research indicates that this compound not only affects sodium channels but also has implications for calcium dynamics in the heart. In particular:

  • Calcium Sparks: At concentrations around 25 μM, flecainide induced significant changes in Ca²⁺ sparks in permeabilized ARVM, indicating its influence on intracellular calcium signaling pathways .
  • Arrhythmia Prevention: In patients with catecholaminergic polymorphic ventricular tachycardia (CPVT), flecainide effectively prevents life-threatening arrhythmias by stabilizing cardiac membrane potentials and reducing triggered activity due to abnormal calcium release .

Eigenschaften

IUPAC Name

N-[[(2R)-piperidin-2-yl]methyl]-2,5-bis(2,2,2-trifluoroethoxy)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20F6N2O3/c18-16(19,20)9-27-12-4-5-14(28-10-17(21,22)23)13(7-12)15(26)25-8-11-3-1-2-6-24-11/h4-5,7,11,24H,1-3,6,8-10H2,(H,25,26)/t11-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJBNUMBKLMJRSA-LLVKDONJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCNC(C1)CNC(=O)C2=C(C=CC(=C2)OCC(F)(F)F)OCC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCN[C@H](C1)CNC(=O)C2=C(C=CC(=C2)OCC(F)(F)F)OCC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20F6N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80424962
Record name R-(-)-Flecainide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80424962
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

414.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

99495-90-6
Record name R-(-)-Flecainide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80424962
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A mixture of methyl 2,5-bis(2,2,2-trifluoroethoxy)benzoate (1.5 g), 2-(aminomethyl)piperidine (0.62 g) in toluene (3 ml) was stirred at reflux for 10 hours. After cooling to room temperature, water (10 ml) was added and two layers solution were separated. The aqueous layer was extracted with toluene (2×10 ml) and the combined organic layers were washed with water (3×10 ml). The organic layer was concentrated under reduced pressure to give Flecainide free base as a white solid (1.63 g, 85%).
Quantity
1.5 g
Type
reactant
Reaction Step One
Quantity
0.62 g
Type
reactant
Reaction Step One
Quantity
3 mL
Type
solvent
Reaction Step One
Name
Quantity
10 mL
Type
reactant
Reaction Step Two
Yield
85%

Synthesis routes and methods II

Procedure details

Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Synthesis routes and methods III

Procedure details

Dissolve in 48 ml of toluene 12.0 g (0.03 mol) of trifluoroethanol 2,5-bis-trifluoroethoxybenzoate. Add 3.94 g (0.0345 mol) of 2-aminomethylpiperidine and heat the solution to a temperature of 80°±5° C. for 8 hours. Cool to 50° C. and add 36 ml of water. Carry out the separation at a temperature of 45°±5° C. Concentrate the organic phase under vacuum at a temperature of 35°±5° C. so as to eliminate as much toluene as possible. A semi-solid residue is obtained which is dissolved in 20 ml of methanol and concentrated again to a residue under vacuum. Methanol (40 ml) is then added and heated with refluxing until a yellow solution is obtained. Then cool until the crude base crystallizes, the precipitation is completed by adding 40 ml of water.
Quantity
48 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
3.94 g
Type
reactant
Reaction Step Two
Name
Quantity
36 mL
Type
reactant
Reaction Step Three
[Compound]
Name
crude base
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
20 mL
Type
solvent
Reaction Step Five

Synthesis routes and methods IV

Procedure details

In yet another aspect of the invention, a method of preparing a 2,5-bis(2,2,2-trifluoroethoxy)-N-(2-piperidylmethyl)benzamide is provided which comprises the following steps. The compound 1,4-dibromobenzene is contacted with an alkali metal 2,2,2-trifluoroethoxide in the presence of cuprous or cupric ion and in a strongly polar solvent comprising 2,2,2-trifluoroethanol to yield 1,4-bis(2,2,2-trifluoroethoxy)benzene. Then, in the presence of a Lewis acid catalyst, the 1,4-bis(2,2,2-trifluoroethoxy)benzene is treated with an acetylation agent under conditions to create 2,5-bis(2,2,2-trifluoroethoxy)acetophenone. The methyl moiety of the acetophenone function of the 2,5-bis(2,2,2-trifluoroethoxy)acetophenone is thereafter replaced using hypochlorite to yield 2,5-bis(2,2,2-trifluoroethoxy)benzoic acid. Subsequently, the 2,5-bis(2,2,2-trifluoroethoxy)benzoic acid is treated with an inorganic chloride to provide 2,5-bis(2,2,2-trifluoroethoxy)benzoic acid chloride. Finally, the resultant 2,5-bis(2,2,2-trifluoroethoxy)benzoic acid chloride is contacted with 2-aminomethylpiperidine, whereby there is formed 2,5-bis(2,2,2-trifluoroethoxy)-N-(2-piperidylmethyl)benzamide.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
R-(-)-Flecainide
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
R-(-)-Flecainide
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
R-(-)-Flecainide
Reactant of Route 4
Reactant of Route 4
R-(-)-Flecainide
Reactant of Route 5
Reactant of Route 5
R-(-)-Flecainide
Reactant of Route 6
Reactant of Route 6
R-(-)-Flecainide
Customer
Q & A

Q1: What is the role of CYP2D6 in the metabolism of flecainide enantiomers?

A1: The enzyme CYP2D6 plays a significant role in the stereoselective metabolism of flecainide. Studies show that individuals with reduced CYP2D6 activity, such as those carrying the CYP2D610/10 genotype, exhibit a lower ratio of (S)- to (R)-flecainide in terms of area under the curve (AUC) and urinary excretion compared to individuals with higher CYP2D6 activity []. This finding suggests that CYP2D6 preferentially metabolizes the S-(+)-enantiomer, leading to differences in enantiomeric ratios depending on an individual's metabolic capacity [].

Q2: How does the co-administration of quinidine, a CYP2D6 inhibitor, affect R-(-)-flecainide levels in patients chronically treated with flecainide?

A2: Research indicates that in patients extensively metabolizing flecainide, the addition of low-dose quinidine, a potent inhibitor of CYP2D6, significantly reduces the clearance of this compound []. This reduction in clearance is attributed to a decrease in the metabolic clearance of this compound, leading to increased plasma concentrations of the enantiomer []. Importantly, this effect was not observed in individuals identified as poor metabolizers of CYP2D6 [].

Q3: Can the ratio of flecainide enantiomers be used as a biomarker for CYP2D6 activity?

A3: Research suggests that the ratio of (S)- to (R)-flecainide, specifically the S/R ratio of trough serum concentrations, can potentially serve as a marker for assessing CYP2D6 activity []. This finding implies that measuring the enantiomeric ratio of flecainide in serum could provide insights into an individual's CYP2D6 metabolic capacity, which may have implications for personalized medicine approaches in the context of flecainide therapy [].

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.